molecular formula C20H21N3O3 B2911587 1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1797708-78-1

1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2911587
CAS No.: 1797708-78-1
M. Wt: 351.406
InChI Key: URGNSCLXTBMZBZ-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine-based compound featuring two distinct substituents: a cyclopropanecarbonyl group at the 1-position and a 3-(pyridin-2-yloxy)benzoyl moiety at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, which enhances binding to biological targets, and their ability to modulate physicochemical properties such as solubility and metabolic stability . This compound has been identified as a poly-(ADP-ribose) polymerase (PARP) inhibitor, with its crystalline form L demonstrating enhanced stability and solvent-free characteristics, enabling precise dosing in therapeutic applications . The cyclopropane ring likely contributes to steric stabilization and metabolic resistance, while the pyridin-2-yloxy group may facilitate hydrogen bonding interactions with target enzymes.

Properties

IUPAC Name

cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNSCLXTBMZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common structural motif in many pharmacologically active compounds. Its structure can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 270.33 g/mol

The compound is believed to exert its biological effects through interaction with various biological targets, including receptors and enzymes. Specifically, it has been noted for its inhibitory effects on RNA helicase DHX9, which plays a critical role in RNA metabolism and has implications in cancer biology .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer)
  • IC50_{50} Values : Ranged from 19.9 µM to 75.3 µM, indicating moderate potency in inhibiting cell growth .

Selectivity and Toxicity

The selectivity of the compound towards cancer cells over normal cells is a crucial aspect of its therapeutic potential. Preliminary findings suggest that it exhibits lower toxicity towards non-cancerous human mesenchymal stem cells compared to cancerous cells, which is promising for further development .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on CB1 Inverse Agonists : A related compound was shown to selectively bind to cannabinoid receptors, demonstrating potential for developing drugs with fewer side effects compared to existing treatments .
  • MAGL Inhibitors : Research on benzoylpiperidine derivatives revealed that modifications could enhance potency and selectivity against specific enzymes involved in lipid metabolism, suggesting a pathway for optimizing the biological activity of piperazine-based compounds .

Data Tables

Biological Activity Cell Line IC50_{50} (µM) Selectivity
AntiproliferativeMDA-MB-23119.9Higher against cancer cells
AntiproliferativeOVCAR-375.3Lower toxicity towards hMSC

Comparison with Similar Compounds

Cytotoxic Piperazine Derivatives

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ) were synthesized and tested against multiple cancer cell lines (liver, breast, colon). These compounds exhibit cytotoxicity via mechanisms linked to their benzoyl and chlorobenzhydryl substituents. For instance, compound 5a demonstrated time-dependent cytotoxicity, suggesting sustained activity in situ . In contrast, the target compound lacks the chlorobenzhydryl group but incorporates a pyridin-2-yloxybenzoyl moiety, which may redirect its selectivity toward PARP inhibition rather than broad cytotoxic effects .

Antichagasic and Antimicrobial Derivatives

  • Antichagasic Agents: Compound 12 (1-cyclopropanecarbonyl-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine) shares the cyclopropanecarbonyl group but replaces the benzoyl moiety with a nitro-triazole-propyl chain. This modification confers potent activity against Trypanosoma cruzi, highlighting the role of electron-withdrawing nitro groups in antiparasitic activity .
  • Antimicrobial Piperazines : N-Phenylpiperazine derivatives with hydroxypropyl and acyloxy substituents (e.g., 1-(4-nitrophenyl)piperazines) show moderate activity against Mycobacterium kansasii and Fusarium avenaceum. Lipophilicity and electron-donating substituents were critical for efficacy, a trend divergent from the target compound’s PARP inhibition mechanism .

Benzoyl Piperazine Amides

Studies on benzoyl and cinnamoyl piperazine amides (e.g., series 1a–g and 2a–f) revealed that electronic effects of aromatic substituents and ionization of the piperazine ring influence target binding. For example, electron-withdrawing groups on benzoyl enhanced stearoyl-CoA desaturase-1 (SCD1) inhibition, while cinnamoyl derivatives improved antibacterial activity .

Structure-Activity Relationship (SAR) Trends

Key SAR observations across piperazine derivatives include:

Electron-Withdrawing Groups : Enhance activity in SCD1 inhibitors (e.g., CF₃, Cl substituents in compound 8b ) and cytotoxic agents .

Hydrogen-Bonding Moieties : Pyridin-2-yloxy and nitro groups improve target interaction (e.g., PARP and antichagasic activities) .

Lipophilicity : Higher logP values correlate with antimycobacterial activity but may reduce solubility, necessitating balance in drug design .

Physicochemical and Pharmacokinetic Comparison

Compound/Series Key Substituents logP (Predicted) Solubility Biological Activity Reference
Target Compound Cyclopropanecarbonyl, pyridin-2-yloxybenzoyl ~2.5 Moderate (crystalline form L) PARP inhibition
5a–g (Cytotoxic) 4-Substituted benzoyl, chlorobenzhydryl ~3.0–4.0 Low (HCl salts) Broad-spectrum cytotoxicity
8b (SCD1 Inhibitor) 4-Chloro-3-CF₃-benzoyl ~3.8 Low SCD1 inhibition (IC₅₀: <1 µM)
12 (Antichagasic) Cyclopropanecarbonyl, nitro-triazole ~1.5 High Anti-T. cruzi (IC₅₀: 0.8 µM)

The target compound’s cyclopropane and pyridin-2-yloxy groups likely reduce logP compared to chlorobenzhydryl derivatives, improving solubility while retaining membrane permeability. Its crystalline form L further enhances stability, a critical advantage over hygroscopic hydrochloride salts .

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